molecular formula C15H16N2O3 B2866467 Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428380-02-2

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2866467
CAS No.: 1428380-02-2
M. Wt: 272.304
InChI Key: CNNZWVNWMAOBMS-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the linear formula C9H12N2O2 . It is a derivative of furan, a five-membered heterocyclic compound, and pyridine, a six-membered heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves the acylation of amines with carbonyl chlorides . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can yield a related compound, N-(pyridin-2-yl)furan-2-carboxamide . This compound can then be treated with diphosphorus pentasulfide to yield a corresponding thioamide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring and a pyridine ring . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The pyridine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be quite diverse. For instance, these compounds can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . In these reactions, the substituent enters exclusively the 5-position of the furan ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polysubstituted Furan Synthesis : A novel, catalyst-free method for synthesizing polysubstituted furans, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, has been developed. This method utilizes a one-pot synthesis approach involving multicomponent reactions, which could be significant for producing complex furan derivatives (Damavandi et al., 2012).

  • Microwave Assisted Synthesis of Pyrazoline Derivatives : A study explored the synthesis of novel pyrazoline and pyridin-4-yl methanone derivatives using microwave irradiation methods. These methods proved to be more efficient and environmentally friendly compared to conventional heating methods (Ravula et al., 2016).

Biological and Pharmaceutical Applications

  • Antiinflammatory and Antibacterial Properties : Certain pyrazoline derivatives exhibit significant in vivo antiinflammatory and in vitro antibacterial activities. The study provides insights into the potential of these compounds for therapeutic applications (Ravula et al., 2016).

  • Enzyme-catalyzed Oxidation for Polymer Production : Furan-2,5-dicarboxylic acid (FDCA), a valuable chemical for polymer production, can be synthesized from 5-hydroxymethylfurfural (HMF) using a specific oxidase enzyme. This enzyme-driven process is notable for its high yield and ambient condition operation (Dijkman et al., 2014).

Industrial and Chemical Applications

  • Corrosion Inhibition on Mild Steel : The compound 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to effectively inhibit mild steel corrosion in acidic medium, indicating its potential use in industrial applications (Singaravelu et al., 2022).

  • Gold(I)-Catalyzed Synthesis of Heterocyclic Scaffolds : The study explores the reactivity of “furan-ynes” with N-oxides in the presence of a Au(I) catalyst, leading to the synthesis of diverse heterocyclic scaffolds. This finding is important for the synthesis of functionalized compounds in organic chemistry (Nejrotti et al., 2021).

Future Directions

The future directions for research on “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities . For instance, their potential as anti-tubercular agents could be investigated further . Additionally, the development of new synthetic methods for these compounds could also be an important area of future research .

Properties

IUPAC Name

furan-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(13-4-3-11-19-13)17-9-6-12(7-10-17)20-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZWVNWMAOBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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